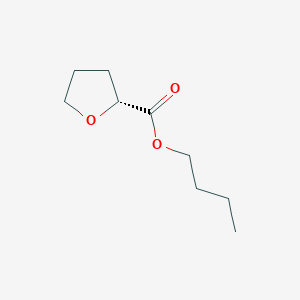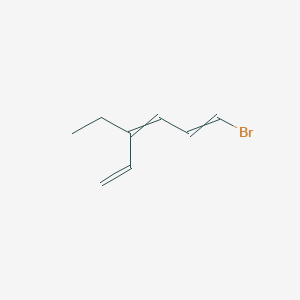
1-Bromo-4-ethylhexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H11Br. It consists of a bromine atom attached to a hexa-1,3,5-triene backbone with an ethyl group at the fourth position. This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexa-1,3,5-triene can be synthesized through various methods. One common approach involves the bromination of 4-ethylhexa-1,3,5-triene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 4-ethylhexa-1,3,5-triene derivatives with different functional groups.
Oxidation: Epoxides or alcohols.
Reduction: Alkanes or alkenes.
Scientific Research Applications
1-Bromo-4-ethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated system of double bonds. The bromine atom can act as a leaving group, facilitating substitution reactions. The compound’s conjugated system also allows for electron delocalization, which can influence its reactivity and stability.
Comparison with Similar Compounds
Hexa-1,3,5-triene: Lacks the bromine and ethyl substituents.
1-Bromohexa-1,3,5-triene: Similar structure but without the ethyl group.
4-Ethylhexa-1,3,5-triene: Similar structure but without the bromine atom.
Uniqueness: 1-Bromo-4-ethylhexa-1,3,5-triene is unique due to the presence of both the bromine atom and the ethyl group, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
378185-00-3 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
1-bromo-4-ethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H11Br/c1-3-8(4-2)6-5-7-9/h3,5-7H,1,4H2,2H3 |
InChI Key |
AZSRFSXOBLFNSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)

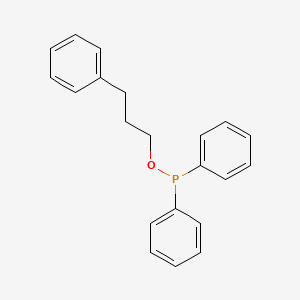
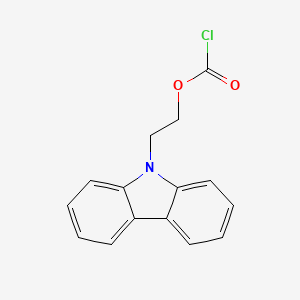
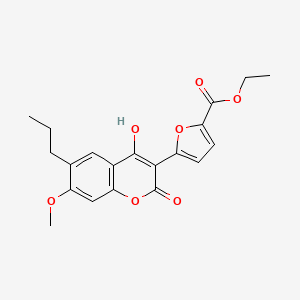
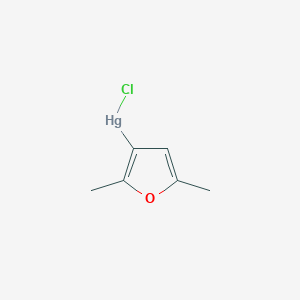
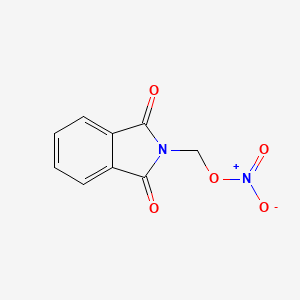


![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
